N-(2,5-difluorophenyl)-N'-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide
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Overview
Description
N-(2,5-difluorophenyl)-N’-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a difluorophenyl group, a thiophenyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-N’-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors.
Introduction of the Thiophenyl Group: The thiophenyl group is introduced via a nucleophilic substitution reaction.
Formation of the Amide Bond: The final step involves the formation of the amide bond between the difluorophenyl group and the piperidine intermediate under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-difluorophenyl)-N’-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide bond can be reduced to form amines.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-CPBA or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-N’-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide depends on its specific application:
Molecular Targets: It may interact with specific enzymes, receptors, or proteins.
Pathways Involved: The compound could modulate signaling pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-difluorophenyl)-N’-methylpiperidine: Lacks the thiophenyl group.
N-(2,5-difluorophenyl)-N’-thiophenylpiperidine: Lacks the ethanediamide linkage.
Uniqueness
N-(2,5-difluorophenyl)-N’-({1-[(thiophen-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide is unique due to the combination of its difluorophenyl, thiophenyl, and piperidine moieties, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O2S/c20-14-3-4-16(21)17(10-14)23-19(26)18(25)22-11-13-5-7-24(8-6-13)12-15-2-1-9-27-15/h1-4,9-10,13H,5-8,11-12H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFMDLKDLEPBUMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=C(C=CC(=C2)F)F)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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